2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate
Overview
Description
Dehydronitrosonisoldipine is a derivative of nisoldipine, a calcium channel blocker. It is known for its role as a sterile alpha and TIR motif-containing 1 (SARM1) inhibitor. Dehydronitrosonisoldipine primarily functions by blocking the activation of SARM1, which is involved in axonal degeneration .
Preparation Methods
Dehydronitrosonisoldipine can be synthesized through various chemical routes. One common method involves the derivatization of nisoldipine. The synthetic process typically includes the nitration of nisoldipine followed by dehydrogenation. The reaction conditions often require specific catalysts and controlled environments to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Dehydronitrosonisoldipine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield nitroso derivatives, while reduction can lead to the formation of amines .
Scientific Research Applications
Dehydronitrosonisoldipine has several applications in scientific research:
Neurodegenerative Disorders: It is used to study axonal degeneration and neuroprotection due to its inhibitory effect on SARM1.
Drug Development: The compound is utilized in the development of new therapeutic agents targeting neurodegenerative diseases.
Analytical Chemistry: It serves as a reference compound in the analytical method development and validation for nitrosamine compounds.
Mechanism of Action
Dehydronitrosonisoldipine exerts its effects by covalently modifying cysteine residues in the SARM1 protein, particularly cysteine-311. This modification stabilizes SARM1 in an inactive conformation, thereby preventing its activation and subsequent axonal degeneration . The compound’s action involves blocking the production of cyclic ADP-ribose (cADPR) in neurons, which is crucial for axonal degeneration .
Comparison with Similar Compounds
Dehydronitrosonisoldipine is unique due to its specific inhibitory action on SARM1. Similar compounds include:
Nisoldipine: The parent compound, primarily used as a calcium channel blocker.
Vincristine: Another compound that affects axonal degeneration but through different mechanisms.
Dehydronitrosonisoldipine stands out for its targeted inhibition of SARM1, making it a valuable tool in neurodegenerative research .
Properties
IUPAC Name |
5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-11(2)10-27-20(24)17-13(4)21-12(3)16(19(23)26-5)18(17)14-8-6-7-9-15(14)22-25/h6-9,11H,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMSLPIJQICBKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2N=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87375-91-5 | |
Record name | 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087375915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-ISOBUTYL 5-METHYL 2,6-DIMETHYL-4-(2-NITROSOPHENYL)PYRIDINE-3,5-DICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C01E7UK8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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